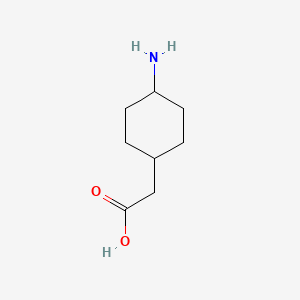
2-(4-aminocyclohexyl)acetic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-aminocyclohexyl)acetic Acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Building Block for Organic Molecules
2-(4-Aminocyclohexyl)acetic acid serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of various derivatives, including amides and nitrogen-containing compounds, which are essential in pharmaceutical chemistry.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Hydrogenation of 4-nitrophenyl acetic acid : This method yields high purity and is suitable for further applications in drug development.
- Wittig Reaction : Utilized to create derivatives like 2-(4-aminocyclohexyl)-ethyl acetate, demonstrating its versatility in synthetic pathways .
Biological Research
Study of Biological Pathways
In biological research, this compound is used to investigate enzyme-substrate interactions and biological mechanisms involving amino acids. Its derivatives have shown potential in modulating biological pathways critical for various physiological processes.
Dopamine Receptor Modulation
Recent studies indicate that certain derivatives of this compound exhibit significant activity at dopamine D2 receptors. These findings suggest potential therapeutic applications in treating neurological disorders such as schizophrenia by selectively modulating dopaminergic signaling pathways.
Medicinal Chemistry
Drug Development
The compound plays a pivotal role in medicinal chemistry as a precursor for developing pharmaceutical compounds. It has been linked to the synthesis of drugs targeting neurological disorders and has shown promise in enhancing dopaminergic activity in animal models .
Antibacterial Properties
Research has also explored the antibacterial potential of derivatives derived from this compound. These compounds have demonstrated efficacy against multidrug-resistant strains of bacteria by inhibiting critical components involved in bacterial cell wall synthesis.
Industrial Applications
Production of Polymers and Resins
In industrial chemistry, the compound is utilized in producing various materials, including polymers and resins. Its chemical properties allow it to be integrated into formulations that require specific mechanical and thermal characteristics .
Case Studies
| Case Study Title | Findings |
|---|---|
| Dopamine D2 Receptor Modulation (2022) | Derivatives showed significant activity at dopamine D2 receptors, indicating potential for schizophrenia treatment. |
| Antibacterial Efficacy (2023) | Compounds derived from this compound effectively inhibited growth of multidrug-resistant bacteria. |
| Anti-inflammatory Effects (2023) | In vitro studies revealed that derivatives could reduce pro-inflammatory cytokine production in activated macrophages. |
属性
IUPAC Name |
2-(4-aminocyclohexyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-3-1-6(2-4-7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDSFSRMHSDHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













